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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Propionamidobenzoic acid (also known as N-propionylanthranilic acid). Due to the limited
availability of published experimental spectra for this specific molecule, this guide presents a
detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. These predictions are grounded in the well-established principles of
spectroscopic analysis and are supported by comparative data from the closely related
analogue, 2-acetamidobenzoic acid.

This document also outlines detailed experimental protocols for acquiring NMR, IR, and MS
data, providing a practical framework for the characterization of 2-propionamidobenzoic acid
and similar molecules.

Predicted Spectral Data for 2-Propionamidobenzoic
Acid
The following tables summarize the predicted quantitative spectral data for 2-

propionamidobenzoic acid. These predictions are based on the known spectral
characteristics of its structural components and comparison with 2-acetamidobenzoic acid.

Table 1: Predicted *H NMR Spectral Data for 2-
Propionamidobenzoic Acid
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Solvent: CDCls, Reference: TMS (0.00 ppm)

Predicted

Chemical Shift o ] ] Coupling
Multiplicity Integration Assignment

(0, ppm) Constant (J,

Hz)
~11.5-12.0 Singlet 1H -COOH -
~9.0-9.5 Singlet (broad) 1H -NH- -
~8.1-8.3 Doublet 1H Ar-H ~8.0
~7.5-7.7 Triplet 1H Ar-H ~7.5
~7.1-7.3 Triplet 1H Ar-H ~7.5
~8.5-8.7 Doublet 1H Ar-H ~8.0
~2.4-2.6 Quartet 2H -CH2- ~7.5
~1.2-14 Triplet 3H -CHs ~7.5

Table 2: Predicted **C NMR Spectral Data for 2-

Propionamidobenzoic Acid
Solvent: CDCls, Reference: TMS (0.00 ppm)

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.benchchem.com/product/b090662?utm_src=pdf-body
https://www.benchchem.com/product/b090662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (6, ppm) Assighment
~173-175 C=0 (Amide)
~169 - 171 C=0 (Carboxylic Acid)
~140 - 142 Ar-C (C-NH)
~134 - 136 Ar-CH
~131-133 Ar-C (C-COOH)
~122 - 124 Ar-CH

~120 - 122 Ar-CH
~115-117 Ar-CH

~30- 32 -CH>-

~9-11 -CHs

Table 3: Predicted Infrared (IR) Spectral Data for 2-
Proni idol ic Acid

Functional Group

Wavenumber (cm~—2) Intensity .

Assignment
~3300 - 2500 Broad O-H stretch (Carboxylic Acid)
~3250 - 3350 Medium N-H stretch (Amide)
~3000 - 3100 Medium Aromatic C-H stretch
~2850 - 2980 Medium Aliphatic C-H stretch
~1700 - 1725 Strong C=0 stretch (Carboxylic Acid)
~1660 - 1680 Strong C=0 stretch (Amide I)
~1580 - 1610 Medium C=C stretch (Aromatic)
~1520 - 1550 Medium N-H bend (Amide II)
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Table 4: Predicted Mass Spectrometry (MS) Data for 2-
E . idol ic Acid

m/z Relative Intensity Assignment

193 High [M]* (Molecular lon)
175 Medium [M - H20]*

137 High [M - C2HsCOJ*

120 Medium [M - C2HsCONH]*
92 Medium [CeHaNH2]*

57 High [C2HsCOJ*

Comparative Spectral Data: 2-Acetamidobenzoic
Acid

For reference and comparison, the experimental spectral data for 2-acetamidobenzoic acid is
provided below.

Table 5: *'H NMR Spectral Data for 2-Acetamidobenzoic
Acid

Solvent: DMSO-de
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

13.34 Singlet 1H -COOH

11.23 Singlet 1H -NH-

8.43 Doublet 1H Ar-H

7.97 Doublet 1H Ar-H

7.61 Triplet 1H Ar-H

7.17 Triplet 1H Ar-H

2.15 Singlet 3H -CHs

Table 6: *C NMR Spectral Data for 2-Acetamidobenzoic

Acid

Solvent: DMSO-ds

Chemical Shift (0, ppm) Assignment

169.3 C=0 (Amide)

169.1 C=0 (Carboxylic Acid)
140.9 Ar-C (C-NH)

134.1 Ar-CH

131.2 Ar-C (C-COOH)

122.9 Ar-CH

120.7 Ar-CH

116.5 Ar-CH

23.1 -CHs
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Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectral
data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or
equivalent, is recommended.

Sample Preparation:

Weigh approximately 5-10 mg of the solid 2-propionamidobenzoic acid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or
DMSO-de) in a clean, dry NMR tube.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

Cap the NMR tube and gently agitate to ensure complete dissolution.
H NMR Acquisition:
e Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.
13C NMR Acquisition:

e Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
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e Number of Scans: 1024 scans or more may be necessary due to the low natural abundance
of 13C.

» Relaxation Delay (d1): 2-5 seconds.
e Acquisition Time: 1-2 seconds.
o Spectral Width: A range of approximately 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

e Phase correct the spectrum manually or automatically.

o Perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

 Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.
» Analyze the splitting patterns and coupling constants in the *H NMR spectrum.

o Assign the peaks in both *H and 3C NMR spectra to the corresponding atoms in the
molecular structure.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 2-propionamidobenzoic acid sample directly onto the
ATR crystal.
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e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e Acquire the IR spectrum.

Data Acquisition and Analysis:

e Spectral Range: Typically 4000 to 400 cm™1.

e Resolution: 4 cm~1 is generally sufficient.

e Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

e The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm—1).

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups in the molecule.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (El).

Sample Preparation (for ESI-MS):

o Prepare a dilute solution of the 2-propionamidobenzoic acid sample (approximately 1
png/mL to 10 pg/mL) in a suitable solvent such as methanol or acetonitrile.

» A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may
be added to the solvent to promote ionization, depending on the desired ion polarity (positive
or negative ion mode).

Data Acquisition (ESI-MS):

« Infuse the sample solution directly into the mass spectrometer or inject it via a liquid
chromatography (LC) system.

e Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).
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e The instrument will detect the molecular ion ([M+H]* or [M-H]~) and any fragment ions that
are formed.

Data Analysis:
« |dentify the molecular ion peak to confirm the molecular weight of the compound.

e Analyze the fragmentation pattern to gain structural information. The fragmentation can be
induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.

Visualizing the Spectroscopic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the
spectroscopic analysis of 2-propionamidobenzoic acid.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Propionamidobenzoic acid.
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Caption: Logical pathway from molecule to NMR spectrum.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Propionamidobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090662#2-propionamidobenzoic-acid-spectral-data-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

